Tetraethyl ranelate
Overview
Description
Tetraethyl ranelate is a chemical compound with the molecular formula C20H26N2O8S .
Molecular Structure Analysis
The molecular structure of Tetraethyl ranelate is quite complex. It has a molecular weight of 454.5 g/mol . The IUPAC name for this compound is ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of Tetraethyl ranelate are not well-documented .Scientific Research Applications
Solubility and Dissolution Properties
Tetraethyl ranelate's solubility in various organic solvents has been studied, indicating that its solubility increases with temperature. The solubility data is significantly higher in acetone, ethyl acetate, acetonitrile, and toluene compared to other solvents. These solubility characteristics are crucial for understanding its dissolution and mixing properties, such as changes in molar Gibbs energy, enthalpy, and entropy in saturated solutions (Li et al., 2016).
Role in Bone Health and Osteoporosis
A historical review highlighted the role of strontium ranelate in osteoporosis treatment, focusing on its effects on bone tissue and osteoclast inhibition. This included insights into the correct dosing for treating osteoporosis and the drug's interaction with bone (Pilmane et al., 2017).
Effects on Bone Fractures
Several studies have demonstrated the efficacy of strontium ranelate in reducing the risk of nonvertebral fractures in postmenopausal women with osteoporosis. It showed a significant reduction in fracture risk and was well tolerated (Reginster et al., 2005).
Influence on Bone Tissue Characteristics
Research on human bone tissue characteristics and quality at micro- and nanostructural levels with strontium ranelate treatment showed no change in human bone tissue quality except for the partial replacement of calcium by strontium in hydroxyapatite crystals, only in newly formed bone (Li et al., 2009).
Dual Effect on Bone Remodeling
Strontium ranelate has been shown to have a dual effect on bone remodeling by stimulating osteoblast differentiation and inhibiting osteoclast formation and resorption. This dual action is significant for its role in treating osteoporosis and improving bone health (Bonnelye et al., 2008).
Bone Strontium Accumulation
A study on rats supplemented with strontium ranelate showed significant bone strontium accumulation, demonstrating the compound's potential for bone health benefits (Wohl et al., 2013).
Mechanism of Action
Strontium ranelate's mechanism of action involves stimulating bone formation and reducing bone resorption. This was supported by evidence from preclinical studies and analyses of bone markers in clinical trials (Marie, 2007).
Bone Scaffolds and Regeneration
Research on strontium-containing scaffolds for bone defect healing demonstrated that these scaffolds, especially those containing strontium, showed higher levels of new bone formation, suggesting their efficacy in bone regeneration (Wei et al., 2014).
Analytical Applications
Tetraethyl ranelate reacts with gold(III) ions to generate stable gold nanoparticles, which can be used for colorimetric/spectrophotometric analysis and surface enhanced Raman scattering (SERS) for the analytical detection of gold ions (Mattioni et al., 2022).
Influence on Orthodontic Treatment
A study on rats showed that strontium ranelate significantly reduced tooth movement and root resorption in orthodontic treatment. This suggests its potential application in pharmacologically induced orthodontic tooth anchorage (Kirschneck et al., 2014).
Osteoblasts' Role in Mechanism of Action
Strontium ranelate's effect on osteoblasts and osteoclasts activities was investigated, demonstrating its influence on the activities of these cells, which is critical to its mechanism of action in treating osteoporosis (Brennan et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O8S/c1-5-27-15(23)9-13-14(10-21)19(31-18(13)20(26)30-8-4)22(11-16(24)28-6-2)12-17(25)29-7-3/h5-9,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLQWOIPCSWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=C1C#N)N(CC(=O)OCC)CC(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482577 | |
Record name | Tetraethyl ranelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl ranelate | |
CAS RN |
58194-26-6 | |
Record name | Tetraethyl ranelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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